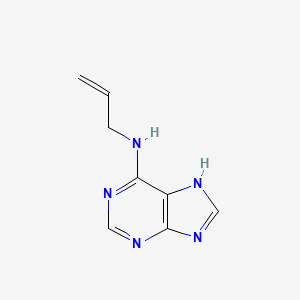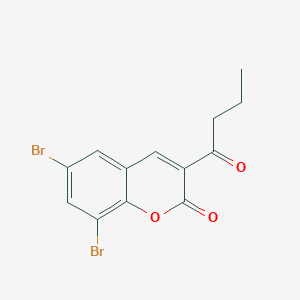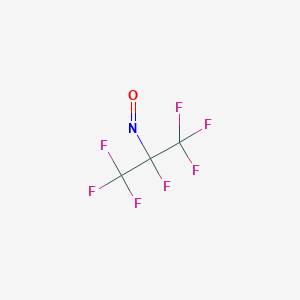
N-Allyl-9H-purin-6-amine
Descripción general
Descripción
N-Allyl-9H-purin-6-amine, also known as 9-allyl-9H-purin-6-amine, is a purine derivative with the molecular formula C8H9N5. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. The presence of an allyl group at the nitrogen-9 position distinguishes it from other purine derivatives, potentially imparting unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with allylamine. This reaction can be carried out in polar solvents such as ethanol or dimethylformamide, often in the presence of a base like triethylamine to facilitate the nucleophilic substitution of the chlorine atom by the allylamine group . The reaction conditions generally include heating the mixture to reflux to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-Allyl-9H-purin-6-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include bases such as triethylamine or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used; for example, substitution with a thiol group would yield a thioether derivative.
Oxidation and Reduction: The products would be the corresponding oxidized or reduced forms of the allyl group.
Aplicaciones Científicas De Investigación
N-Allyl-9H-purin-6-amine has several applications in scientific research:
Biology: The compound can be used in studies involving nucleic acid analogs, helping to understand the role of purine modifications in biological systems.
Industry: The compound may find applications in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-Allyl-9H-purin-6-amine involves its interaction with nucleic acids and enzymes. The allyl group can enhance the compound’s ability to bind to specific molecular targets, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in DNA replication or repair, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Adenine: A fundamental nucleobase in DNA and RNA, differing by the absence of the allyl group.
6-Chloropurine: A precursor in the synthesis of N-Allyl-9H-purin-6-amine, with a chlorine atom at the 6-position instead of an amine group.
9-Benzyl-9H-purin-6-amine: Another purine derivative with a benzyl group at the nitrogen-9 position, used in similar research contexts.
Uniqueness: this compound’s uniqueness lies in the presence of the allyl group, which can confer distinct reactivity and biological activity compared to other purine derivatives. This structural modification can influence the compound’s interaction with biological targets, potentially leading to novel therapeutic applications .
Propiedades
IUPAC Name |
N-prop-2-enyl-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7/h2,4-5H,1,3H2,(H2,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESODIMBTPDRTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364394 | |
| Record name | N-(Prop-2-en-1-yl)-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5446-37-7 | |
| Record name | NSC17212 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Prop-2-en-1-yl)-7H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-4-[2-(1H-indol-3-yl)ethyl]pyridinium bromide](/img/structure/B1621271.png)












